molecular formula C12H12BrNO3 B6205011 methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate CAS No. 1894165-76-4

methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B6205011
CAS No.: 1894165-76-4
M. Wt: 298.13 g/mol
InChI Key: DWLDCVYQJAFWQM-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylate
  • Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxylate
  • Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-2-carboxylate

Uniqueness

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets.

Properties

CAS No.

1894165-76-4

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H12BrNO3/c1-17-12(16)10-6-7-11(15)14(10)9-4-2-8(13)3-5-9/h2-5,10H,6-7H2,1H3

InChI Key

DWLDCVYQJAFWQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)N1C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

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